molecular formula C19H18Cl2N2O5S B4045688 Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Cat. No.: B4045688
M. Wt: 457.3 g/mol
InChI Key: MBWDIYKTPQLNRH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C19H18Cl2N2O5S and its molecular weight is 457.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-chloro-3-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)benzoate is 456.0313482 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Industrial Production

This compound serves as an important intermediate in the synthesis of complex molecules. For instance, a derivative of this compound, "Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate," was identified as a crucial intermediate in the production of Tianeptine, highlighting its significance in industrial-scale synthesis due to improved yields and cost-effectiveness. The process involves steps like diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, with a total yield of 44.2%, showcasing its pivotal role in facilitating efficient production pathways for pharmaceuticals (Yang Jian-she, 2009).

Molecular Structure and Tautomerism Studies

Research on sulfonamide derivatives, including compounds structurally similar to "methyl 4-chloro-3-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)benzoate," has led to discoveries in sulfonamide-sulfonimide tautomerism. Two new 1,2,4-triazine-containing sulfonamide derivatives were synthesized and characterized, shedding light on the intricate balance between different tautomeric forms and the influence of solvent polarity on these forms. This research enhances our understanding of molecular interactions and stability, pertinent to the design of more effective pharmaceuticals (Branowska et al., 2022).

Schiff Base Synthesis and Biological Potential

The compound's derivatives have been explored for their potential in synthesizing novel Schiff bases with significant biological activities. For example, the synthesis of Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which is produced from a precursor similar to the compound , demonstrates the compound's utility in creating bioactive molecules. These synthesized Schiff bases were examined for their enzyme inhibition and antioxidant potential, revealing promising biological activities and suggesting potential therapeutic applications (Kausar et al., 2019).

Photopolymerization and Material Science Applications

In material science, derivatives of the compound have been utilized in pioneering photopolymerization processes. A specific derivative, incorporating a chromophore group linked to the aminoxyl function, has been proposed as a photoiniferter. This research opens new avenues in the development of photopolymer materials, showcasing the compound's versatility beyond pharmaceutical applications and into advanced material synthesis (Guillaneuf et al., 2010).

Properties

IUPAC Name

methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S/c1-28-19(25)12-4-9-15(21)16(11-12)22-18(24)17-3-2-10-23(17)29(26,27)14-7-5-13(20)6-8-14/h4-9,11,17H,2-3,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWDIYKTPQLNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
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Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.